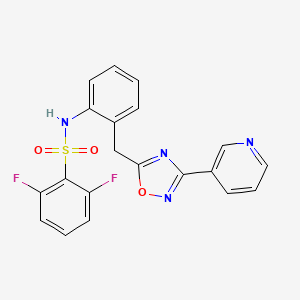

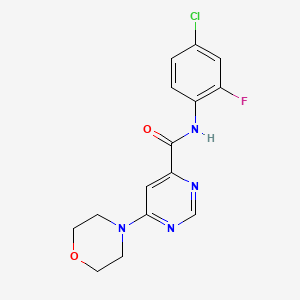

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

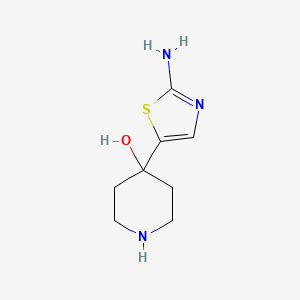

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that is likely to possess interesting chemical and biological properties based on the structural features it shares with other pyrazole compounds. Pyrazole derivatives are known for their wide range of biological activities, including anti-tumor, anti-inflammatory, and enzyme inhibition properties . The presence of substituents such as fluorine, methoxy, and benzyloxy groups can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For instance, the synthesis of related pyrazole compounds has been reported using substituted benzaldehydes and hydrazinobenzenesulfonamide . The synthesis process can be tailored by introducing different substituents to achieve desired properties, such as increased cytotoxicity or enzyme inhibition . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as IR, NMR spectroscopy, and X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure. For example, the molecular geometry and vibrational frequencies of a related compound were calculated using density functional theory (DFT) and compared with experimental data . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and substitution reactions. For example, the functionalization reactions of pyrazole carboxylic acid with amines have been studied, leading to the formation of carboxamides . These reactions are influenced by the nature of the substituents and reaction conditions. The reactivity of the fluorine and methoxy groups in the compound of interest could lead to specific reactions that modify its chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. For instance, the introduction of a fluorine atom can increase the compound's lipophilicity and potentially its bioavailability . The benzyloxy and methoxy groups may also impact the compound's solubility and overall reactivity. Understanding these properties is essential for the development of pyrazole-based pharmaceuticals.

Applications De Recherche Scientifique

Structure-Activity Relationships and Bioavailability Enhancement

A study focused on the structure-activity relationships (SARs) of related compounds to enhance bioavailability and reduce side effects. Modifications aimed at replacing the methoxy group to modulate lipophilicity resulted in compounds with improved metabolic stability, fewer in vivo metabolites, enhanced bioavailability, and a better toxicological profile. These findings indicate the potential for developing more practical and orally active inhibitors for specific targets, showcasing the compound's relevance in medicinal chemistry research (Mano et al., 2004).

Radiotracer Development for PET Imaging

Another study demonstrated the feasibility of synthesizing radiolabeled compounds, including a closely related molecule, for positron emission tomography (PET) imaging to study specific receptors in the brain. This highlights the compound's application in developing diagnostic tools for neurological research (Katoch-Rouse & Horti, 2003).

Herbicidal Activity

Research into pyrazole-4-carboxamide derivatives, sharing a core structure with the chemical , revealed their potential as herbicides. The study identified specific structural modifications that enhance herbicidal activity against various weeds, indicating the compound's utility in agricultural science (Ohno et al., 2004).

Cytotoxic Activity for Cancer Research

A series of novel compounds related to the chemical of interest were synthesized and investigated for their cytotoxic activity against human cancer cell lines. This research underscores the compound's potential application in cancer therapy, particularly in identifying molecules with selective cytotoxicity (Hassan et al., 2015).

Development of Fluorescent Probes

A study on the synthesis and application of compounds for the development of fluorescent probes sensitive to pH changes and metal cations showcases another research application. This demonstrates the compound's potential in bioimaging and analytical chemistry (Tanaka et al., 2001).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-phenylmethoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-30-21-13-9-19(10-14-21)26-24(29)23-22(31-16-17-5-3-2-4-6-17)15-28(27-23)20-11-7-18(25)8-12-20/h2-15H,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQQJNGWKLNKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)